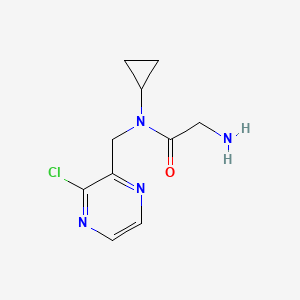

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide

Description

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide is a cyclopropane-containing acetamide derivative characterized by a 3-chloropyrazine substituent and an N-cyclopropyl group.

Properties

IUPAC Name |

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-10-8(13-3-4-14-10)6-15(7-1-2-7)9(16)5-12/h3-4,7H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJODAMOACXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=NC=CN=C2Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the chlorine atom and the amino group. The cyclopropyl group is then added through a series of reactions that may include cyclization and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine compounds.

Scientific Research Applications

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core acetamide or cyclopropane motifs but differ in substituents, which critically impact their properties:

Table 1: Key Structural Features of Comparable Compounds

Functional Implications of Substituents

- Pyrazine vs.

- Cyclopropyl Group : Present in all except the trifluoroethyl derivative, this moiety likely improves metabolic stability by resisting oxidative degradation, a common advantage in drug design .

- Trifluoroethyl Group : The patent-protected compound (WO 2012/047543) leverages the electronegative trifluoro group for enhanced solubility or bioavailability compared to cyclopropyl analogs .

Biological Activity

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide (CAS No. 1353966-93-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a pyrazinylmethyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3O. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

- Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

- Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.

- Cellular Pathway Alteration: Affecting gene expression and cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated cytotoxic effects against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These results suggest that the compound could be effective in targeting cancer cells, potentially leading to its use in therapeutic applications against tumors .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. A comparative analysis of related compounds revealed varying degrees of activity against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

| C. albicans | 128 |

These findings indicate that the compound may have moderate to strong antimicrobial activity, particularly against Staphylococcus aureus .

Leishmanicidal Activity

In vitro studies have shown that derivatives similar to this compound possess leishmanicidal properties, with IC50 values below 1 µM against Leishmania mexicana. This positions the compound as a potential candidate for treating leishmaniasis .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazine derivatives, including those similar to our compound of interest:

- Synthesis and Evaluation : A study synthesized various pyrazine derivatives and evaluated their biological activities across multiple models, including yeast and human cancer cell lines .

- Antioxidant Properties : Some derivatives exhibited strong antioxidant activities in vitro, suggesting additional therapeutic potentials beyond anticancer effects .

- Cytotoxicity Studies : Detailed cytotoxicity assessments revealed that certain derivatives significantly inhibited cell growth in various human tumor cell lines, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.